molecular formula C20H17BrN2O5S B298432 [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Numéro de catalogue B298432
Poids moléculaire: 477.3 g/mol
Clé InChI: JASJXSBTKIDXIK-NFFGIOBBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, also known as BMTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BMTA is a thiazolidinone derivative that has been shown to have a variety of biochemical and physiological effects. In

Mécanisme D'action

The mechanism of action of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling. [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects
[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can improve insulin sensitivity, reduce inflammation, and have neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its potential for use in cancer therapy, diabetes therapy, and neurodegenerative disease therapy. [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for these applications. However, one limitation of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for research on [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid. One area of interest is the development of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid in animal models and human clinical trials.

Méthodes De Synthèse

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can be synthesized through a multistep process that involves the reaction of 4-bromo-2-nitrophenol with thiosemicarbazide, followed by the reduction of the resulting nitro compound with iron powder. The resulting product is then reacted with 4-methoxybenzaldehyde and acetic anhydride to yield [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid.

Applications De Recherche Scientifique

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, diabetes research, and neurodegenerative disease research. In cancer research, [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In diabetes research, [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to improve insulin sensitivity and reduce inflammation, suggesting that it may have therapeutic potential for the treatment of type 2 diabetes. In neurodegenerative disease research, [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to have neuroprotective effects and may have potential for the treatment of Alzheimer's disease and Parkinson's disease.

Propriétés

Nom du produit

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Formule moléculaire

C20H17BrN2O5S

Poids moléculaire

477.3 g/mol

Nom IUPAC

2-[4-bromo-2-[(Z)-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H17BrN2O5S/c1-23-19(26)17(29-20(23)22-14-4-6-15(27-2)7-5-14)10-12-9-13(21)3-8-16(12)28-11-18(24)25/h3-10H,11H2,1-2H3,(H,24,25)/b17-10-,22-20?

Clé InChI

JASJXSBTKIDXIK-NFFGIOBBSA-N

SMILES isomérique

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC

SMILES canonique

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.